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Compound of Interest

Compound Name: 2-Chloro-6-methoxyquinazoline
CAS No.: 850424-11-2
Cat. No.: B1428665
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Executive Summary: The Quinazoline
Pharmacophore

The 2-chloro-6-methoxyquinazoline scaffold represents a critical intermediate in the
synthesis of small-molecule tyrosine kinase inhibitors (TKIs). In drug discovery, this core is
primarily utilized to target EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular
Endothelial Growth Factor Receptor 2), two pathways central to tumor proliferation and
angiogenesis.

The chemical utility of this scaffold lies in the differential reactivity of the C4 and C2 positions.
The C4-position is highly electrophilic, allowing for the introduction of a "hinge-binding" aniline
moiety, while the C2-chlorine atom serves as a handle for subsequent diversification to
optimize pharmacokinetic properties or is retained to exploit hydrophobic pockets within the
kinase domain.

Synthetic Chemistry & Regioselectivity
Core Reactivity
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The synthesis of bioactive derivatives typically proceeds from 2,4-dichloro-6-
methoxyquinazoline. The reaction follows a defined nucleophilic aromatic substitution (

) sequence:

o C4-Displacement (First Substitution): The C4-position is more electron-deficient due to the
inductive effect of the adjacent nitrogens and the para-relationship to the N1 atom.
Nucleophilic attack by an aniline occurs here selectively under mild conditions.

o C2-Displacement (Second Substitution): The C2-chlorine is less reactive and typically
requires higher temperatures or stronger nucleophiles to be displaced. In many potent
inhibitors (e.g., dual EGFR/VEGFR inhibitors), the 2-chloro substituent is retained to
enhance lipophilicity and binding affinity.

Synthesis Workflow Visualization

The following diagram illustrates the standard synthetic pathway for generating 4-anilino-2-
chloro derivatives.
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Figure 1: Regioselective synthesis of 2-chloro-6-methoxyquinazoline derivatives.

Click to download full resolution via product page

Medicinal Chemistry: Structure-Activity
Relationships (SAR)

The "Hinge Binder" (C4-Position)

The substituent at the C4 position is the primary determinant of kinase affinity.

e 3-Chloro-4-fluoroaniline: A "privileged" motif found in FDA-approved drugs like Gefitinib and

Afatinib. It forms critical hydrogen bonds with the kinase hinge region (e.g., Met793 in
EGFR).
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e Mechanism: The aniline NH acts as a hydrogen bond donor to the backbone carbonyl of the
hinge residue, while the N1 of the quinazoline accepts a hydrogen bond from the backbone
NH.

The "Tail" and Selectivity (C2 & C6 Positions)

o C6-Methoxy Group: This group acts as a solubilizing element and can position the molecule
within the solvent-exposed region of the ATP binding pocket.

e C2-Chloro Substituent: Often retained in dual inhibitors. The chlorine atom can fill a small
hydrophobic pocket (gatekeeper region) or be displaced by amines (e.g., piperazines) to
improve water solubility and oral bioavailability.

SAR Logic Visualization
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Figure 2: SAR decision tree for 2-chloro-6-methoxyquinazoline optimization.
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Key Derivatives and Biological Data[1][2][3][4][5]

Recent research has focused on 2-chloro-4-anilino-quinazoline derivatives as dual inhibitors of
EGFR and VEGFR-2.[1][2] This dual mechanism is synergistic: EGFR inhibition blocks tumor
cell proliferation, while VEGFR-2 inhibition blocks angiogenesis (blood supply to the tumor).
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Quantitative Activity Profile (IC50)

The table below summarizes the potency of key derivatives synthesized from the 2-chloro-6-

methoxy precursor.

Compound ID

Structure /
Modification

Target

IC50 (pM) Reference

Compound 10

4-
(diarylamide)-6,7

-dimethoxy

VEGFR-2

0.016 [1]

Compound 80

2-chloro-4-anilino

derivative

VEGFR-2

0.05 (approx) [2]

Compound 10b

2-chloro-N-[2-
chloro-4-(3-
chloro-4-

fluoroanilino)...]

[3]

A549 (Lung)

3.68 3]

Compound 11

Piperazinylquino

xaline derivative

VEGFR-2

0.19 [4]

Sorafenib

(Standard
Control)

VEGFR-2

0.02 - 0.08 [1,4]

Note: Compound 8o was reported to be approximately 7-fold more potent on VEGFR-2 than its

prototype, demonstrating the efficacy of the 2-chloro substitution pattern [2].[1]

Detailed Experimental Protocols
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Protocol A: Synthesis of 2,4-Dichloro-6-
methoxyquinazoline

This is the starting material generation.
» Reagents: 6-methoxyquinazolin-2,4(1H,3H)-dione (1.0 eq), Phosphorus oxychloride (

, excess), N,N-Dimethylaniline (catalytic).

e Procedure:

o

Suspend 6-methoxyquinazolin-2,4-dione in

(approx. 5-10 vol).

o Add N,N-dimethylaniline (0.5 eq) dropwise.
o Reflux the mixture for 4—6 hours until the solution becomes clear (monitor by TLC).
o Cool to room temperature and remove excess

under reduced pressure.

o Pour the residue onto crushed ice/water with vigorous stirring (Exothermic!).
o Filter the resulting precipitate, wash with cold water, and dry in a vacuum oven.
 Validation: Product should be a white/yellowish solid. confirm by melting point and

NMR (absence of amide protons).

Protocol B: Synthesis of 4-Anilino-2-chloro-6-
methoxyquinazoline

This protocol selectively installs the hinge binder at C4 while preserving the C2-chlorine.

e Reagents: 2,4-Dichloro-6-methoxyquinazoline (1.0 eq), 3-Chloro-4-fluoroaniline (1.0 eq),
Isopropanol (IPA).
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e Procedure:

(¢]

Dissolve 2,4-dichloro-6-methoxyquinazoline in Isopropanol (10 mL/g).
o Add 3-Chloro-4-fluoroaniline (1.0 eq) in one portion.

o Stir the mixture at room temperature for 1 hour, then heat to mild reflux (80°C) for 2—4
hours. Note: Monitoring is critical; prolonged heating may lead to disubstitution.

o Cool the reaction to 0°C. The hydrochloride salt of the product will precipitate.
o Filter the solid and wash with cold isopropanol and diethyl ether.
o Free Base Conversion (Optional): Suspend the salt in EtOAc and wash with saturated

. Dry organic layer (

) and evaporate.[4]

» Self-Validation: The appearance of a new NH peak in NMR (~9.5-10 ppm) and retention of
the C2-Cl signal confirms the structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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